"Tetraisopropyl Dichloromethylene Diphosphonate" chemical properties
"Tetraisopropyl Dichloromethylene Diphosphonate" chemical properties
An In-Depth Technical Guide to Tetraisopropyl Dichloromethylene Diphosphonate
Introduction
Tetraisopropyl Dichloromethylene Diphosphonate, a prominent bisphosphonate ester, serves as a critical intermediate in the synthesis of clodronic acid, a well-established therapeutic agent for bone disorders.[1][2][3][4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core chemical properties, synthesis, reactivity, and its pivotal role in biological research, particularly in the development of bone resorption inhibitors and tools for immunological studies. By synthesizing technical data with practical insights, this document aims to provide a foundational understanding of this versatile molecule.
Section 1: Core Chemical & Physical Properties
A thorough understanding of the fundamental properties of Tetraisopropyl Dichloromethylene Diphosphonate is essential for its effective handling, application, and analysis.
Nomenclature and Identifiers
Correctly identifying a chemical compound is the bedrock of reproducible science. The following table summarizes the key identifiers for Tetraisopropyl Dichloromethylene Diphosphonate.
| Identifier | Value | Source(s) |
| CAS Number | 10596-22-2 | [1][2][4] |
| Molecular Formula | C₁₃H₂₈Cl₂O₆P₂ | [1][2][3] |
| Synonyms | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | [4] |
| InChI Key | OMTPMIYCEZYHFY-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 412.07 g/mol / 413.21 g/mol | [1][4][5] |
| Appearance | Colorless Liquid or White to Pale Yellow Solid | [2][4][5] |
| Solubility | Highly lipophilic, soluble in organic solvents | [1] |
| Calculated LogP | 6.16 | [1] |
| Stability | Moisture and temperature sensitive; hygroscopic | [3][4][5] |
| Storage | -20°C Freezer, under inert atmosphere (e.g., Nitrogen) | [1][4] |
The high lipophilicity, attributed to the four isopropyl ester groups, is a defining feature, enhancing its solubility in organic media and its ability to permeate biological membranes, a stark contrast to its hydrolyzed, water-soluble derivative, clodronic acid.[1]
Structural Elucidation
The molecule's structure consists of a central dichloromethylene (-CCl₂-) bridge between two phosphonate groups, which are in turn esterified with isopropyl groups.[1] This structure is fundamental to its chemical reactivity and its function as a pro-drug.
Caption: Chemical structure of Tetraisopropyl Dichloromethylene Diphosphonate.
Section 2: Synthesis and Characterization
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity.[1]
Synthetic Pathway Overview
The common synthetic route involves two primary stages:
-
Alkyl Phosphite Formation: Phosphorous acid is reacted with an acetone source (such as methylacetone) to generate an intermediate alkyl phosphite.[1]
-
Electrophilic Substitution: Dichloromethane is then introduced under alkaline conditions. The dichloromethylene group undergoes an electrophilic substitution reaction to form the final P-C-P bridged structure.[1]
The choice of alkaline conditions is critical to facilitate the deprotonation necessary for the substitution reaction to proceed efficiently.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology based on established chemical principles for bisphosphonate synthesis.
Materials:
-
Phosphorous Acid
-
Methylacetone
-
Dichloromethane[6]
-
Sodium Hydride (60% dispersion in oil)[7]
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous n-heptane
-
Argon or Nitrogen gas supply
-
Standard reflux and distillation glassware
Procedure:
-
Phosphite Formation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend phosphorous acid in anhydrous DME.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methylacetone dropwise with vigorous stirring. Allow the reaction to proceed for 2-3 hours, gradually warming to room temperature. The causality here is to control the exothermic reaction and prevent side products.
-
Carbanion Generation: In a separate flask, suspend sodium hydride in anhydrous n-heptane. Slowly add a solution of tetraisopropyl methylenediphosphonate (a precursor) in n-heptane.[7] This step generates the nucleophile for the subsequent reaction.
-
Substitution: Cool the carbanion mixture to -15 to -20°C. Add dichloromethane dropwise. The low temperature is crucial to control the reactivity of the carbanion.[7]
-
Workup: Allow the reaction mixture to warm to ambient temperature overnight. Filter the mixture to remove sodium salts.
-
Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Purification and Characterization Workflow
Post-synthesis, a rigorous workflow is necessary to ensure the purity and identity of the compound.
Caption: Post-synthesis workflow for purification and characterization.
Analytical Techniques
-
³¹P NMR Spectroscopy: This is a definitive technique for characterizing diphosphonates. The phosphorus environments in dichloromethylene diphosphonate derivatives typically show chemical shifts in the range of δ 10–15 ppm.[1]
-
High-Performance Liquid Chromatography (HPLC): Purity is quantified using reverse-phase (C18) columns with UV detection, typically at 210 nm.[1] Due to the compound's instability in aqueous mobile phases, care must be taken, and samples should be stored under inert gas to prevent hydrolysis prior to analysis.[1]
Section 3: Chemical Reactivity and Stability
Key Reactions
-
Hydrolysis: The ester linkages are susceptible to hydrolysis, especially under acidic or basic conditions, to yield clodronic acid and isopropanol. This is the basis for its role as a pro-drug.
-
Nucleophilic Substitution: The two chlorine atoms on the central carbon are reactive sites. They can be displaced by strong nucleophiles, which allows for the synthesis of a variety of derivatives.[1] This reactivity is a key feature for medicinal chemists looking to create analogs with altered physicochemical properties.[1]
-
Oxidation/Reduction: The compound can be oxidized by strong agents like potassium permanganate or reduced, though these reactions are less common in its typical applications.[1]
Stability and Degradation Profile
The primary degradation pathway is hydrolysis. The compound is explicitly noted as being sensitive to moisture and temperature.[3] Its hygroscopic nature means it will readily absorb water from the atmosphere, initiating the hydrolysis process.[4] This necessitates storage in a tightly sealed container, preferably under an inert atmosphere, and at low temperatures (-20°C) to ensure long-term stability.[4]
Section 4: Role in Drug Development & Biological Systems
While Tetraisopropyl Dichloromethylene Diphosphonate itself is not therapeutically active, it is a vital precursor and research tool.[1]
The Pro-Drug Concept: Conversion to Clodronic Acid
The lipophilic ester serves as a pro-drug for the hydrophilic and biologically active clodronic acid. The isopropyl groups enhance membrane permeability, facilitating absorption. In vivo, cellular esterases hydrolyze the ester bonds, releasing the active dichloromethylene diphosphonate anion (clodronate).
Mechanism of Action of Clodronate
Once released, clodronate exerts its biological effects primarily on bone-resorbing cells called osteoclasts.
-
Hydroxyapatite Binding: The phosphonate groups chelate Ca²⁺ ions, giving the molecule a high affinity for the hydroxyapatite mineral component of bone.
-
Osteoclast Uptake: During bone resorption, osteoclasts internalize the clodronate that is bound to the bone matrix.
-
Apoptosis Induction: Inside the osteoclast, clodronate is metabolized into a non-hydrolyzable ATP analog, which induces mitochondrial damage and triggers apoptosis (programmed cell death).[1] This selective elimination of osteoclasts reduces the rate of bone resorption.
This mechanism is the basis for its use in treating osteoporosis, Paget's disease, and hypercalcemia of malignancy.[1]
Application in Macrophage Depletion Studies
A significant research application involves the targeted depletion of macrophages. Clodronate, when encapsulated in liposomes, is avidly phagocytosed by macrophages in the liver and spleen.[8][9]
-
Selective Uptake: Macrophages recognize the liposomes as foreign particles and engulf them.[10]
-
Intracellular Release: Lysosomal enzymes within the macrophage digest the liposome's lipid layers, releasing the encapsulated clodronate directly into the cell's cytosol.[10]
-
Apoptosis: The high intracellular concentration of clodronate induces apoptosis, effectively and selectively eliminating the macrophage population.[9][10]
This technique is invaluable for studying the role of macrophages in immune responses, inflammation, and various disease models.
Experimental Workflow: Liposome Encapsulation and In Vitro Macrophage Assay
Caption: Workflow for liposome encapsulation and macrophage depletion assay.
Protocol: Liposome Encapsulation of Clodronate
-
Lipid Film Formation: Dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall. This creates a high surface area for hydration.
-
Hydration: Prepare an aqueous solution of dichloromethylene diphosphonate (the hydrolyzed form). Add this solution to the flask containing the lipid film.
-
Vesicle Formation: Agitate the flask to hydrate the lipid film, which will cause multilamellar liposomes to self-assemble and encapsulate the drug solution.[10]
-
Sizing: To achieve a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated clodronate via dialysis or size exclusion chromatography.
Section 5: Safety and Toxicology
Proper handling is imperative due to the compound's hazardous properties.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | [2] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Hand Protection: Wear protective gloves (e.g., nitrile).[5]
-
Eye Protection: Use chemical safety goggles or glasses.[5]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[5]
-
Respiratory Protection: If handling as a powder or aerosolizing the liquid, wear respiratory protection.[5]
-
First Aid Measures
-
Inhalation: Move the person to fresh air.[5]
-
Skin Contact: Wash the affected area with plenty of soap and water.[5] If irritation or a rash occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][5] If irritation persists, get medical advice.[2]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2][5]
Conclusion
Tetraisopropyl Dichloromethylene Diphosphonate is more than a simple synthetic intermediate; it is a key enabling molecule in both pharmaceutical development and fundamental biological research. Its well-defined chemical properties, coupled with the potent biological activity of its hydrolyzed form, clodronic acid, provide a powerful platform for developing therapies for bone diseases and for dissecting the complex roles of macrophages in health and disease. A thorough understanding of its synthesis, handling, and reactivity is paramount for any scientist seeking to leverage its full potential.
References
- Benchchem. (n.d.). Tetraisopropyl Dichloromethylene Diphosphonate | 10596-22-2.
- Loba Chemie. (2019, April 2). TETRA ISOPROPYL CLODRONATE MSDS CAS-No.: 10596-22-2 MSDS.
- PubMed. (n.d.). Dichloromethylene diphosphonate (Cl2MDP) reduces natural killer (NK) cell activity in mice.
- Wikipedia. (n.d.). Dichloromethane.
- X-MOL. (n.d.). TETRAISOPROPYL DICHLOROMETHYLENE DIPHOSPHONATE 10596-22-2 wiki.
- PubMed. (1986). Preparation and characteristics of dichloromethylene diphosphonate-containing liposomes.
- PubMed. (n.d.). Liposome-encapsulated dichloromethylene diphosphonate induces macrophage apoptosis in vivo and in vitro.
- PubMed. (1983). (Dichloromethylene)diphosphonate-induced impairment of T-lymphocyte function.
- CymitQuimica. (n.d.). Tetraisopropyl Dichloromethylene Diphosphonate.
- Google Patents. (n.d.). WO1997031004A1 - A process for the preparation of diphosphonate derivatives.
- MDPI. (n.d.). Special Issue “Application Progress of Liposomes in Drug Development”.
- PubMed. (n.d.). Effects of liposome-encapsulated dichloromethylene diphosphonate on macrophage function and endotoxin-induced mortality.
- Pharmaffiliates. (n.d.). CAS No : 10596-22-2 | Product Name : Tetraisopropyl dichloromethylene diphosphonate.
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